546C88 (546C88) is a synthetic compound classified as a nitric oxide synthase (NOS) inhibitor. [, , , ] NOS enzymes are responsible for catalyzing the production of nitric oxide (NO) from L-arginine. [] 546C88 acts as a structural analog of L-arginine, competitively inhibiting NOS and thereby reducing NO production. [, ] This inhibitory action on NO synthesis makes 546C88 a valuable tool in scientific research to investigate the physiological and pathological roles of NO in various biological systems. [, , , ]
Isoform-Specific Inhibition: Developing more selective NOS inhibitors that target specific isoforms (eNOS, nNOS, iNOS) could provide finer control over NO modulation and potentially lead to more targeted therapeutic interventions. []
Combination Therapies: Investigating the efficacy of 546C88 in combination with other therapeutic agents could uncover synergistic effects or mitigate potential adverse effects observed with 546C88 alone. []
Tilarginine hydrochloride belongs to the class of organic compounds known as arginine and its derivatives. It is categorized under:
The compound is synthesized chemically rather than extracted from natural sources. Its development has been driven by research into the physiological roles of nitric oxide and its implications in various disease states.
Tilarginine hydrochloride can be synthesized through various methods that typically involve the modification of L-arginine. The synthesis may include steps such as methylation at the guanidino nitrogen of arginine. A common method involves:
This synthetic route allows for the production of tilarginine with high purity, essential for its application in pharmacological studies.
Tilarginine hydrochloride has a molecular formula of with a molar mass of approximately 224.69 g/mol. Its structure can be described as follows:
The three-dimensional structure can be represented using various chemical drawing software, illustrating how it interacts with biological targets.
Tilarginine hydrochloride primarily participates in reactions involving nitric oxide synthase inhibition. It competes with L-arginine at the active site of nitric oxide synthase, leading to reduced production of nitric oxide. Key reactions include:
The mechanism by which tilarginine exerts its effects primarily involves its role as a competitive inhibitor of nitric oxide synthase:
This mechanism has implications for therapeutic strategies in conditions characterized by excessive nitric oxide production or where modulation of blood flow is desired.
Tilarginine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetics and bioavailability.
Tilarginine hydrochloride has been explored for various scientific applications:
The discovery of nitric oxide (NO) as a crucial signaling molecule in the 1980s catalyzed efforts to develop targeted inhibitors of nitric oxide synthase (NOS). Early NOS inhibitors focused on arginine analogs due to structural similarity to the enzyme's natural substrate. Among these, N-monomethyl-L-arginine (L-NMMA, later termed Tilarginine) emerged as a foundational compound. It was initially isolated from protein degradation byproducts and identified as a potent, reversible competitive inhibitor of all three NOS isoforms (neuronal NOS/nNOS, inducible NOS/iNOS, endothelial NOS/eNOS) [1] [8]. Unlike simple guanidino-substituted arginine analogs, Tilarginine exhibited unique reaction-based inhibition against iNOS and nNOS, where enzymatic metabolism generated cytotoxic intermediates causing irreversible heme loss (partition ratio: 100:1 for citrulline formation vs. inactivation) [1]. This dual mechanism positioned it as a versatile biochemical tool for dissecting NO physiology.
Subsequent inhibitor development prioritized isoform selectivity. Early non-selective compounds like L-NAME (N(ω)-nitro-L-arginine methyl ester) showed improved cellular permeability but introduced esterase-dependent metabolic complications. By contrast, Tilarginine’s stability (resistance to arginase degradation) and efficient transport via cationic amino acid transporters (CATs) made it preferable for in vitro studies [1] [3]. The evolution of NOS inhibitors culminated in computer-aided designs leveraging crystallographic data of NOS oxygenase domains, which revealed 16/18 conserved residues within 6 Å of the active site across isoforms [1]. Nevertheless, Tilarginine remains a benchmark for evaluating novel inhibitors due to its well-characterized binding kinetics.
Table 1: Early NOS Inhibitors and Key Properties
Compound | Inhibition Type | Selectivity | Ki (μM) | Mechanistic Notes |
---|---|---|---|---|
Tilarginine (L-NMMA) | Competitive/reaction-based | Pan-NOS | 10–100 (cell-free) | Inactivates iNOS/nNOS via heme loss |
L-NAME | Irreversible | Pan-NOS | 1.5–8.0 | Ester hydrolysis required for activation |
L-NIO | Competitive | Weak eNOS bias | 0.3–5.2 | Guanidino-alkylated derivative |
Aminoguanidine | Competitive | iNOS-preferring | 11–160 | Hydrazine-derived; slower binding kinetics |
The synthesis of Tilarginine hydrochloride centers on selective methylation of L-arginine’s ω-guanidino nitrogen. Early routes used direct methylation with methyl iodide (CH₃I), but suffered from over-alkylation and poor yields. Modern approaches employ guanidino group protection strategies to ensure regioselectivity. A seminal patent (EP0277561A1) describes using trityl (triphenylmethyl) chloride to shield the guanidino group, followed by N-α-Fmoc (9-fluorenylmethoxycarbonyl) protection [6]. The protected arginine undergoes regioselective mono-methylation at the ω-nitrogen using methyl iodide in anhydrous dimethylformamide (DMF). Subsequent acidic deprotection (e.g., trifluoroacetic acid, TFA) yields Tilarginine free base, which is crystallized as the hydrochloride salt [6].
Critical optimizations address:
Derivative synthesis focuses on boron-modified analogs and peptide conjugates. For example, coupling Tilarginine with boronic acid moieties enhances transition-state mimicry of NOS’s tetrahedral intermediate, though clinical translation remains limited by pharmacokinetics [4] [9]. Solid-phase peptide synthesis (SPPS) enables incorporation into larger constructs targeting allosteric NOS sites, though steric hindrance can reduce efficacy.
Table 2: Key Protection Strategies in Tilarginine Synthesis
Protecting Group | Reagent | Reaction Conditions | Yield | Advantages |
---|---|---|---|---|
Trityl (Trt) | Trityl chloride | DMF, 25°C, 12h | 85% | High ω-guanidino selectivity |
Fmoc | Fmoc-Cl | Na₂CO₃, dioxane/H₂O, 0°C | 78% | Orthogonal deprotection; SPPS compatibility |
Boc | Di-tert-butyl dicarbonate | NaOH, THF/H₂O | 70% | Acid-labile; avoids heavy metals |
Tilarginine’s efficacy is intrinsically linked to its L-arginine-like stereochemistry. The (S)-configuration at the α-carbon ensures optimal positioning within the NOS active site, where conserved residues (e.g., Glu377 in human nNOS) form salt bridges with its α-amino and α-carboxyl groups [1] [5]. Enantiomeric studies confirm D-Tilarginine exhibits >100-fold reduced affinity (Ki >1,000 μM) due to mismatched hydrogen bonding and steric clashes [6].
Isoform selectivity nuances arise from chiral center modifications:
Table 3: Stereoisomer Activity Profiles
Compound | Configuration | nNOS Ki (μM) | eNOS Ki (μM) | iNOS Ki (μM) | Selectivity Ratio (nNOS:eNOS:iNOS) |
---|---|---|---|---|---|
L-Tilarginine | (S) | 1.3–14 | 0.9–4.4 | 2.2–32 | 1:0.3:1.7 |
D-Tilarginine | (R) | >1,000 | >1,000 | >1,000 | - |
3,4-Dichloro-L-Tilarginine | (S) | 0.15 | 5.2 | 1.8 | 34.7:1:12 |
Computational approaches have elucidated atomic-scale determinants of Tilarginine-NOS binding. Docking studies using crystal structures (e.g., PDB: 1NOS) show the methylated ω-guanidino nitrogen disrupts a key catalytic hydrogen-bond network involving Asp376 (nNOS) and Glu377 (eNOS) [1] [5]. Unlike arginine’s terminal NH₂, Tilarginine’s -NHCH₃ group cannot donate a proton to heme-stabilized water molecules, impeding the monooxygenation step in NO synthesis.
Molecular dynamics (MD) simulations highlight:
Fragment-based pharmacophore modeling identified the "minimal inhibitory cluster" as: (1) α-carboxylate, (2) α-ammonium, (3) ω-guanidino nitrogen. Modern fragment hopping strategies use this to generate isoform-specific inhibitors, though Tilarginine derivatives remain optimal for pan-NOS applications [1] [12].
Table 4: Computational Binding Metrics for Tilarginine-NOS Complexes
NOS Isoform | Docking Score (kcal/mol) | H-Bonds Formed | ΔG Binding (kcal/mol) | Key Residue Interactions |
---|---|---|---|---|
nNOS | −9.8 | 8 | −42.3 | Asp376, Glu377, Trp678 |
eNOS | −8.1 | 6 | −38.1 | Glu377, Asp481, Trp447 |
iNOS | −8.5 | 7 | −39.6 | Glu377, Asp382, Trp463 |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6